N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(4-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(4-(trifluoromethyl)phenyl)acetamide is a complex organic compound with a unique structure that combines a bicyclic ring system with functional groups such as a methylsulfonyl and a trifluoromethyl phenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(4-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:
Formation of the Bicyclic Ring System: The bicyclic ring system can be synthesized through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct formation of the ring structure.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through sulfonation reactions, using reagents such as methylsulfonyl chloride in the presence of a base.
Attachment of the Trifluoromethyl Phenyl Group: The trifluoromethyl phenyl group can be attached via acylation reactions, using reagents like trifluoromethyl benzoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(4-(trifluoromethyl)phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(4-(trifluoromethyl)phenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(4-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(8-azabicyclo[3.2.1]octan-3-yl)-2-(4-(trifluoromethyl)phenyl)acetamide: Lacks the methylsulfonyl group, which may affect its biological activity and chemical properties.
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylacetamide: Lacks the trifluoromethyl group, which may influence its potency and selectivity.
Uniqueness
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(4-(trifluoromethyl)phenyl)acetamide is unique due to the presence of both the methylsulfonyl and trifluoromethyl phenyl groups, which contribute to its distinct chemical and biological properties. These functional groups can enhance the compound’s stability, solubility, and interaction with molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-2-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O3S/c1-26(24,25)22-14-6-7-15(22)10-13(9-14)21-16(23)8-11-2-4-12(5-3-11)17(18,19)20/h2-5,13-15H,6-10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKMIPILSOJTIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.